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Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxymethyl)oxirane is a small molecule containing a reactive epoxide ring
and a bromophenoxy group. The oxirane moiety makes it an electrophilic species, capable of
reacting with various nucleophiles within biological systems, such as amino acid residues in
proteins. This reactivity is a key feature for its potential as a covalent inhibitor or a molecular
probe in medicinal chemistry. The presence of the bromine atom on the phenyl ring can
influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding
interactions with biological targets. While specific biological activity data for 2-(3-
Bromophenoxymethyl)oxirane is not extensively reported in publicly available literature, its
structural motifs are present in compounds with a range of biological activities, suggesting its
potential as a versatile scaffold for drug discovery.

This document provides an overview of the potential applications of 2-(3-
Bromophenoxymethyl)oxirane, a general synthesis protocol, and experimental procedures
for evaluating its potential biological activities based on the known properties of related
compounds.

Synthesis of 2-(3-Bromophenoxymethyl)oxirane
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A common method for the synthesis of phenoxymethyl oxirane derivatives involves the
Williamson ether synthesis, reacting a phenol with an epoxide-containing electrophile, such as
epichlorohydrin or epibromohydrin, in the presence of a base.

Experimental Protocol: Synthesis of 2-(3-
Bromophenoxymethyl)oxirane

Materials:

3-Bromophenol

e Epibromohydrin

e Potassium carbonate (K2COs), anhydrous
o Butanone (Methyl Ethyl Ketone - MEK)

e Acetone

« Silica gel for column chromatography

o Ethyl acetate (EtOAC)

e Hexanes

¢ Anhydrous sodium sulfate (Naz2S0a)
Procedure:

e To a solution of 3-bromophenol (1.0 equivalent) in butanone (5 mL per mmol of phenol), add
anhydrous potassium carbonate (3.0 equivalents) and epibromohydrin (2.5 equivalents).

e Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and filter off the
potassium carbonate.
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o Wash the filter cake extensively with acetone.
o Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

 Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in hexanes as the eluent.

o Combine the fractions containing the pure product and evaporate the solvent under reduced
pressure to yield 2-(3-Bromophenoxymethyl)oxirane as a solid or oil.

o Characterize the final product by tH NMR, 13C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

3-Bromophenol + Epibromohydrin > Reaction Filtration & . Silica Gel N, 3 .
+ K2COs in Butanone (80°C, 24h) Concentration | Chromatography 2:(3-Bromophenoxymethyloxirane

Click to download full resolution via product page

General synthesis workflow for 2-(3-Bromophenoxymethyl)oxirane.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally related bromophenol and oxirane-containing
compounds, 2-(3-Bromophenoxymethyl)oxirane could be investigated for the following
applications:

» Antimicrobial Agents: Brominated phenols and quinoxalines have demonstrated antibacterial
and antifungal properties. The reactive epoxide ring could potentially alkylate essential
enzymes in microorganisms, leading to their inactivation.

« Antiviral Agents: The oxirane moiety is a feature in some antiviral compounds. It can act as
an electrophile to form covalent bonds with viral proteins, thereby inhibiting viral replication.

o Anticancer Agents: The cytotoxicity of some oxirane-containing natural products suggests
that 2-(3-Bromophenoxymethyl)oxirane could be explored for its potential to induce
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apoptosis in cancer cells. The mechanism could involve the alkylation of key proteins in cell
proliferation or survival pathways.

e Enzyme Inhibitors: The electrophilic nature of the epoxide ring makes it a candidate for
inhibiting enzymes, particularly those with a nucleophilic residue (e.g., cysteine, serine, or
histidine) in their active site. This could be relevant for various therapeutic targets.

Data from Structurally Related Compounds

While no specific biological data for 2-(3-Bromophenoxymethyl)oxirane was found, the
following tables summarize data for related brominated and oxirane-containing compounds to
provide a reference for potential activity ranges.

Table 1: Antimicrobial Activity of Related Brominated Compounds

Compound Organism MIC (pg/mL) Reference

6-Trifluoromethyl-2,3- .
Gram-positive

bis(bromomethyl)quin ) 12.5 [1]
) bacteria

oxaline

6-Fluoro-2,3-

bis(bromomethyl)quin Various fungi <100 [1]

oxaline

Table 2: Antiviral Activity of a Related Oxirane-Containing Prodrug

Compound Virus ECso (M) Reference
Compound 31 (an Human

acyclic nucleoside Cytomegalovirus ~10 [2]

analog) (HCMV)

Table 3: Cytotoxicity of Related Naphthoquinone Derivatives
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Compound Cell Line ICs0 (M) Reference

3-Arylamino-nor-beta-
o SF295 (CNS) <2 [3]
lapachone derivative

3-Alkoxy-nor-beta-
o HCT8 (Colon) <2 [3]
lapachone derivative

Disclaimer: The data in the tables above are for structurally related compounds and are
provided for illustrative purposes only. The biological activity of 2-(3-
Bromophenoxymethyl)oxirane may differ significantly.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the potential biological
activities of 2-(3-Bromophenoxymethyl)oxirane.

Protocol 1: Antimicrobial Susceptibility Testing (Broth
Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-(3-
Bromophenoxymethyl)oxirane against various bacterial and fungal strains.

Materials:

2-(3-Bromophenoxymethyl)oxirane

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Fungal strains (e.g., Candida albicans)

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

96-well microtiter plates

Spectrophotometer (plate reader)

Procedure:
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e Prepare a stock solution of 2-(3-Bromophenoxymethyl)oxirane in a suitable solvent (e.g.,
DMSO).

» Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

e Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 X
10> CFU/mL).

e Add the microbial inoculum to each well of the microtiter plate.
« Include positive (microbes in broth without compound) and negative (broth only) controls.

 Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for 24
hours for bacteria).

o Determine the MIC by visual inspection for the lowest concentration of the compound that
inhibits visible growth or by measuring the optical density at 600 nm.

Protocol 2: Antiviral Activity Assay (Cytopathic Effect
Inhibition Assay)

Objective: To evaluate the ability of 2-(3-Bromophenoxymethyl)oxirane to inhibit virus-
induced cytopathic effect (CPE) in a cell culture model.

Materials:

¢ 2-(3-Bromophenoxymethyl)oxirane

» Host cell line susceptible to the virus of interest (e.g., Vero cells)

 Virus of interest (e.g., Herpes Simplex Virus, Influenza Virus)

e Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
o 96-well cell culture plates

o MTT or similar cell viability reagent
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Procedure:

e Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
o Prepare serial dilutions of 2-(3-Bromophenoxymethyl)oxirane in cell culture medium.

» Remove the growth medium from the cells and add the compound dilutions.

« Infect the cells with a known titer of the virus.

 Include controls for uninfected cells, virus-infected cells without the compound, and
compound toxicity (uninfected cells with the compound).

 Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (e.g.,
48-72 hours).

o Assess cell viability using an MTT assay. The concentration of the compound that inhibits
CPE by 50% (ECso) can be calculated.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 2-(3-Bromophenoxymethyl)oxirane on a
human cancer cell line.

Materials:

2-(3-Bromophenoxymethyl)oxirane

Human cancer cell line (e.g., HeLa, MCF-7)

Cell culture medium (e.g., DMEM) supplemented with FBS

96-well cell culture plates

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

Procedure:
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o Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere
overnight.

e Prepare serial dilutions of 2-(3-Bromophenoxymethyl)oxirane in the cell culture medium.
e Replace the medium in the wells with the compound dilutions.

 Include a vehicle control (cells treated with the same concentration of the solvent used to
dissolve the compound).

 Incubate the plate for a specified period (e.g., 48 or 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of
formazan crystals.

e Solubilize the formazan crystals with DMSO.
e Measure the absorbance at 570 nm using a microplate reader.
o Calculate the concentration of the compound that reduces cell viability by 50% (I1Cso).

Potential Signhaling Pathway Involvement

Given the reactivity of the oxirane ring, 2-(3-Bromophenoxymethyl)oxirane could potentially
act as a covalent modifier of key signaling proteins. For example, it could inhibit a protein
kinase by covalently binding to a cysteine residue in or near the active site, thereby blocking
the downstream signaling cascade that promotes cell proliferation.

Hypothetical Signaling Pathway Inhibition:
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Hypothetical inhibition of a kinase signaling pathway.

Conclusion
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2-(3-Bromophenoxymethyl)oxirane represents a chemical scaffold with potential for
development in medicinal chemistry. Its reactive epoxide functionality and the presence of a
bromophenyl group suggest that it could be a valuable starting point for the synthesis of novel
therapeutic agents. The protocols and information provided herein offer a foundation for
researchers to explore the biological activities of this compound and its derivatives. Further
investigation is warranted to elucidate its specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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